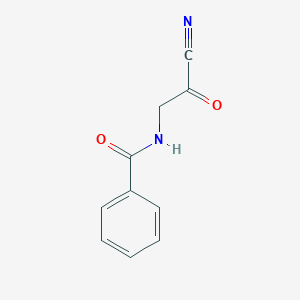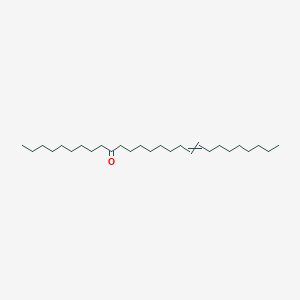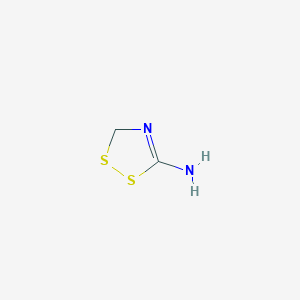
2,1,3-Benzothiadiazole, 4,7-bis(4-pyridinylethynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1,3-Benzothiadiazole, 4,7-bis(4-pyridinylethynyl)-: is a compound that belongs to the class of benzothiadiazoles. This compound is characterized by its unique structure, which includes a benzothiadiazole core with two pyridinylethynyl groups attached at the 4 and 7 positions. This structure imparts specific electronic and photophysical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzothiadiazole, 4,7-bis(4-pyridinylethynyl)- typically involves the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized from o-phenylenediamine by reacting it with thionyl chloride in pyridine.
Attachment of Pyridinylethynyl Groups: The pyridinylethynyl groups are introduced through a Sonogashira coupling reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the pyridinylethynyl groups.
Reduction: Reduction reactions can target the benzothiadiazole core, converting it back to the corresponding diamine.
Substitution: The compound can participate in substitution reactions, particularly at the pyridinylethynyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated reagents and palladium-catalyzed cross-coupling reactions are common.
Major Products:
Oxidation: Oxidized derivatives of the pyridinylethynyl groups.
Reduction: Diamine derivatives of the benzothiadiazole core.
Substitution: Various substituted benzothiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to its excellent electron-accepting properties.
Conductive Polymers: It serves as a building block for the synthesis of conductive polymers used in electronic devices.
Biology and Medicine:
Fluorescent Probes: The compound’s photophysical properties make it suitable for use as a fluorescent probe in biological imaging.
Drug Development: Its unique structure is explored for potential therapeutic applications, including as a scaffold for drug design.
Industry:
Wirkmechanismus
The mechanism by which 2,1,3-Benzothiadiazole, 4,7-bis(4-pyridinylethynyl)- exerts its effects is primarily related to its electronic structure. The benzothiadiazole core acts as an electron acceptor, while the pyridinylethynyl groups enhance its electron-withdrawing capabilities. This results in efficient charge transfer and fluorescence properties, making it useful in electronic and photophysical applications .
Vergleich Mit ähnlichen Verbindungen
2,1,3-Benzothiadiazole: The parent compound without the pyridinylethynyl groups.
4,7-Dibromo-2,1,3-Benzothiadiazole: A derivative with bromine atoms at the 4 and 7 positions.
4,7-Bis(4-aminophenyl)-2,1,3-Benzothiadiazole: A derivative with aminophenyl groups at the 4 and 7 positions.
Uniqueness:
Eigenschaften
CAS-Nummer |
344452-80-8 |
|---|---|
Molekularformel |
C20H10N4S |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
4,7-bis(2-pyridin-4-ylethynyl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C20H10N4S/c1(15-7-11-21-12-8-15)3-17-5-6-18(20-19(17)23-25-24-20)4-2-16-9-13-22-14-10-16/h5-14H |
InChI-Schlüssel |
RKPFHFPCLYKXEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C#CC2=CC=C(C3=NSN=C23)C#CC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine](/img/structure/B12589864.png)
![4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride](/img/structure/B12589870.png)


![5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine](/img/structure/B12589891.png)

![3,5-Dicyclohexyl-1-[(pyren-1-YL)methyl]piperazine-2,6-dione](/img/structure/B12589902.png)


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)-](/img/structure/B12589916.png)
![Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12589923.png)
![(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine](/img/structure/B12589925.png)

![Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-](/img/structure/B12589939.png)
